

# Gadoquatrane: Application Notes and Protocols for Oncology Imaging Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Gadoquatrane** (BAY 1747846) is a next-generation, macrocyclic, tetrameric, gadolinium-based contrast agent (GBCA) developed for enhanced magnetic resonance imaging (MRI).[1][2] Its high stability and high relaxivity allow for a substantial reduction in the administered gadolinium (Gd) dose while maintaining or even improving diagnostic image quality compared to conventional GBCAs.[2][3] These characteristics make **Gadoquatrane** a promising agent for various applications in oncology imaging research, from preclinical tumor models to clinical trials in patients with diverse malignancies.

### **Principle of Action**

**Gadoquatrane** is an extracellular contrast agent.[4] When injected intravenously, it distributes within the extracellular space. The gadolinium ions in **Gadoquatrane** interact with surrounding water molecules, increasing their paramagnetic properties. This interaction enhances the contrast between different tissues on MRI scans, allowing for clearer visualization of pathologies such as tumors. Its unique tetrameric structure contributes to its high relaxivity, meaning it is highly effective at enhancing the MRI signal at a lower gadolinium concentration.

## **Key Applications in Oncology Imaging Research**

**Gadoquatrane** is being investigated for a wide range of diagnostic applications in oncology, including:



- Central Nervous System (CNS) Malignancies: Detecting and characterizing primary brain tumors (e.g., glioblastoma) and metastatic lesions.
- Oncology of Other Body Regions: Imaging of cancers in the head and neck, thorax, abdomen, pelvis, and extremities.

## **Quantitative Data Summary**

The following tables summarize key quantitative data for **Gadoquatrane** from preclinical and clinical studies.

Table 1: Physicochemical and Relaxivity Properties of Gadoquatrane

| Parameter                             | Value                                    | Conditions                         | Reference |
|---------------------------------------|------------------------------------------|------------------------------------|-----------|
| Structure                             | Macrocyclic,<br>Tetrameric Gd<br>Complex | -                                  |           |
| r1-Relaxivity (per Gd)                | 11.8 mM <sup>-1</sup> s <sup>-1</sup>    | 1.41 T, 37°C, in<br>human plasma   |           |
| 10.5 mM <sup>-1</sup> s <sup>-1</sup> | 3.0 T, 37°C, in human<br>plasma          |                                    |           |
| r1-Relaxivity (per<br>molecule)       | 47.2 mM <sup>-1</sup> s <sup>-1</sup>    | 1.41 T, 37°C, in<br>human plasma   | _         |
| 41.9 mM <sup>-1</sup> s <sup>-1</sup> | 3.0 T, 37°C, in human<br>plasma          |                                    |           |
| Solubility                            | 1.43 mol Gd/L                            | 10 mM Tris-HCl, pH<br>7.4          |           |
| Hydrophilicity (logP)                 | -4.32                                    | 1-butanol/water                    | _         |
| Protein Binding                       | Negligible                               | In vitro (rat and<br>human plasma) |           |

Table 2: Dosing in Preclinical and Clinical Studies



| Study Type                                          | Subject                         | Gadoquatra<br>ne Dose | Comparator<br>Dose                      | Application                                | Reference |
|-----------------------------------------------------|---------------------------------|-----------------------|-----------------------------------------|--------------------------------------------|-----------|
| Preclinical                                         | Rat<br>Glioblastoma<br>Model    | 0.1 mmol<br>Gd/kg     | Gadobutrol:<br>0.1 mmol<br>Gd/kg        | Tumor-to-<br>brain contrast<br>enhancement |           |
| Phase II<br>Clinical Trial                          | Adult patients with CNS lesions | 0.04 mmol<br>Gd/kg    | Gadobutrol:<br>0.1 mmol<br>Gd/kg        | CNS lesion imaging                         |           |
| Phase III<br>Clinical Trials<br>(QUANTI<br>Program) | Adult and pediatric patients    | 0.04 mmol<br>Gd/kg    | Macrocyclic<br>GBCAs: 0.1<br>mmol Gd/kg | CNS and other body region imaging          |           |

## Experimental Protocols Preclinical Evaluation in a Rat Glioblastoma Model

This protocol is based on the methodology described in preclinical studies of **Gadoquatrane**.

Objective: To assess the in vivo efficacy of **Gadoquatrane** for contrast enhancement in a rat glioblastoma model compared to a standard GBCA.

#### Materials:

- Gadoquatrane solution
- Gadobutrol solution (as a comparator)
- Saline solution
- Han Wistar rats
- GS9L glioblastoma cells
- MRI scanner (e.g., 1.5T or 3T)



Anesthesia equipment

#### Procedure:

- Tumor Implantation: Induce glioblastoma in rats by intracerebral implantation of GS9L cells. Allow tumors to grow to a suitable size for imaging.
- Animal Preparation: Anesthetize the tumor-bearing rats. Place a catheter in a tail vein for contrast agent administration.
- Pre-contrast MRI: Acquire T1-weighted MR images of the brain before contrast administration to establish a baseline.
- Contrast Administration: Administer a single intravenous bolus injection of Gadoquatrane at a dose of 0.1 mmol Gd/kg body weight. For the comparator group, administer Gadobutrol at the same dose.
- Post-contrast MRI: Acquire a series of T1-weighted MR images at multiple time points postinjection to observe the dynamics of contrast enhancement.
- Image Analysis: Quantitatively evaluate the tumor-to-brain contrast enhancement. Compare the signal intensity in the tumor region to that of the contralateral healthy brain tissue.

Expected Outcome: Significantly improved tumor-to-brain contrast enhancement with **Gadoquatrane** compared to Gadobutrol at the same gadolinium dose.





Click to download full resolution via product page

Preclinical MRI Workflow for **Gadoquatrane** Evaluation.



## **Clinical Trial Protocol Outline (QUANTI Program)**

This protocol outline is a generalized representation based on the publicly available information on the QUANTI Phase III clinical trial program.

Objective: To evaluate the efficacy and safety of **Gadoquatrane** at a reduced dose (0.04 mmol Gd/kg) compared to standard macrocyclic GBCAs (0.1 mmol Gd/kg) for contrast-enhanced MRI in patients with known or suspected pathologies.

#### Study Design:

- Multinational, randomized, double-blind, crossover studies (QUANTI CNS and QUANTI OBR).
- Pediatric study to assess pharmacokinetics and safety (QUANTI Pediatric).

#### Inclusion Criteria (General):

- Adults or children requiring a contrast-enhanced MRI for diagnostic purposes.
- Patients with known or suspected CNS lesions (for QUANTI CNS) or pathologies in other body regions (for QUANTI OBR).

#### Procedure:

- Patient Enrollment and Randomization: Enroll eligible patients and randomize them to a sequence of MRI examinations.
- Unenhanced MRI: Perform an initial MRI scan without a contrast agent.
- Contrast-Enhanced MRI:
  - Administer **Gadoquatrane** at a dose of 0.04 mmol Gd/kg body weight.
  - In the comparator arm, administer a standard macrocyclic GBCA at a dose of 0.1 mmol
     Gd/kg body weight.
- Image Acquisition: Acquire post-contrast MRI scans.







- Image Evaluation (Blinded Read):
  - Two or more independent radiologists, blinded to the contrast agent used, will evaluate the images.
  - Primary Efficacy Endpoints: Assess visualization parameters such as contrast enhancement, lesion delineation, and lesion morphology.
  - Secondary Efficacy Endpoints: Evaluate sensitivity and specificity for lesion detection.
- Safety Assessment: Monitor patients for any adverse events.

#### Outcome Measures:

- Demonstrate non-inferiority of Gadoquatrane to the comparator GBCAs in terms of visualization parameters.
- Demonstrate superiority of **Gadoquatrane**-enhanced MRI compared to unenhanced MRI.
- Assess the safety profile of Gadoquatrane.





Click to download full resolution via product page

Logical Flow of the QUANTI Clinical Trial Program.

## Signaling Pathway and Mechanism of Action Visualization

**Gadoquatrane**'s mechanism of action is based on its influence on the magnetic properties of water protons, rather than a traditional biological signaling pathway. The following diagram illustrates this process.





Click to download full resolution via product page

Mechanism of **Gadoquatrane**-Mediated MRI Contrast Enhancement.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. Preclinical Profile of Gadoquatrane: A Novel Tetrameric, Macrocyclic High Relaxivity Gadolinium-Based Contrast Agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive results from Phase III study for Bayer Diagnostic Imaging Europe (DI Europe) @ Diagnostic Imaging Europe (DI Europe) [dieurope.com]
- To cite this document: BenchChem. [Gadoquatrane: Application Notes and Protocols for Oncology Imaging Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12659558#gadoquatrane-applications-in-oncology-imaging-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com